(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

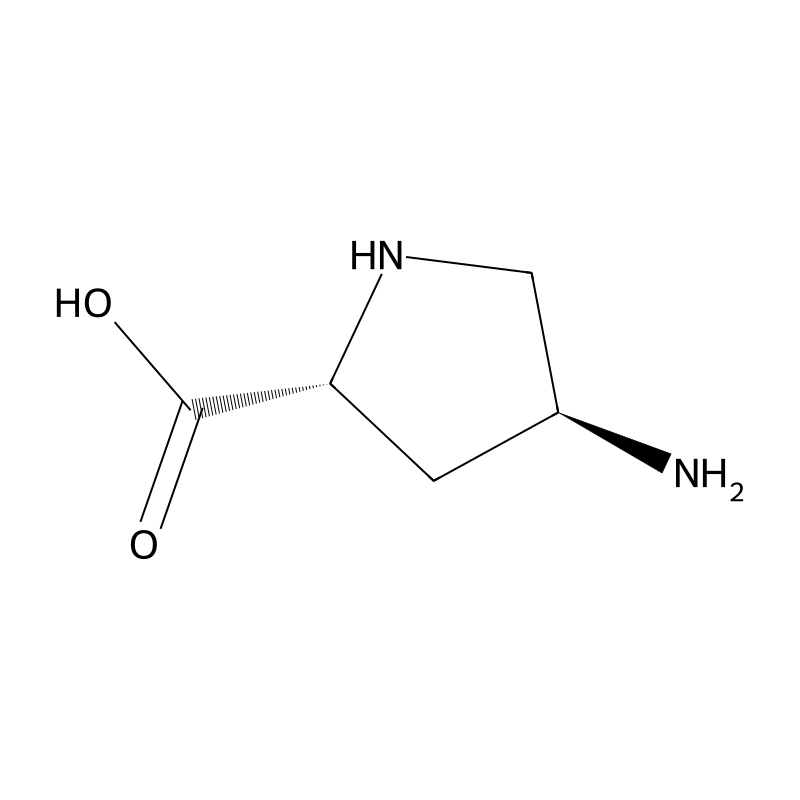

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid is an organic compound characterized by its unique stereochemistry and functional groups. It has the molecular formula and a molecular weight of approximately 130.15 g/mol. This compound features a pyrrolidine ring with an amino group at the fourth position and a carboxylic acid group at the second position, making it a significant structure in various chemical and biological applications .

The reactivity of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid is influenced by its functional groups. Key reactions include:

- Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to participate in acid-base equilibria.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.

- Amine Reactions: The amino group can engage in nucleophilic substitutions and can form amides when reacted with acyl chlorides .

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential role as a building block in the synthesis of biologically active compounds such as peptides and pharmaceuticals. Its structural similarity to proline allows it to mimic certain biological processes, making it a candidate for drug development targeting specific pathways in metabolic diseases .

Several methods have been developed for synthesizing (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid:

- From Proline Derivatives: Starting from proline or its derivatives, the compound can be synthesized through selective reduction and functionalization steps.

- Cyclization Reactions: Utilizing appropriate starting materials, cyclization reactions can yield the pyrrolidine structure followed by subsequent functional group modifications.

- Chiral Catalysis: Enantioselective synthesis using chiral catalysts has been reported to produce (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid with high stereoselectivity .

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its ability to mimic amino acids.

- Research: Used in biochemical studies to understand enzyme mechanisms and protein interactions.

- Material Science: Its derivatives are explored for use in creating novel materials with specific properties .

Studies on (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid have highlighted its interactions with various biological targets. Research indicates that it may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Additionally, its structural properties allow it to form complexes with other biomolecules, which is crucial for understanding its pharmacological potential .

Several compounds share structural similarities with (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid | C5H10N2O2 | Different stereochemistry affecting biological activity |

| (2R,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid | C10H18N2O4 | Protecting group enhances stability during reactions |

| (2R,4S)-Proline | C5H9NO2 | Naturally occurring amino acid with similar function |

These compounds highlight the uniqueness of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid due to its specific stereochemistry and functional properties that influence its reactivity and biological interactions .